![molecular formula C19H18FNO2S B2852313 N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 1705275-84-8](/img/structure/B2852313.png)
N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . The compound also contains a fluorophenyl group and a methoxypropyl group attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The molecular weight of “N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide” is 221.251 . The IUPAC Standard InChI is InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9 (8)13-11 (14)10-6-3-7-15-10/h1-7H, (H,13,14) .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit antiviral properties . Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. This suggests that our compound could potentially be synthesized and tested for antiviral efficacy, particularly in the context of RNA and DNA viruses.
Anti-HIV Activity
The indole scaffold is also present in compounds that have been screened for anti-HIV activity . Given the structural affinity, N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide could be explored for its potential to inhibit HIV replication in acutely infected cells, contributing to the development of new anti-HIV medications.
STING Agonistic Activity
Benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized for their STING-agonistic activity . STING activation is crucial for innate immune responses and has implications in antitumor efficacy. The compound could be investigated for its ability to activate STING and its downstream pathways, which are vital for antitumor immunity and defense against infections.
Antitumor Activity
Thiophene derivatives are known for their antitumor properties . The presence of the thiophene moiety in our compound suggests that it could be synthesized and evaluated for its efficacy in inhibiting tumor growth and proliferation, potentially leading to new cancer therapies.
Anti-Inflammatory and Analgesic Effects
Compounds containing thiophene have been reported to possess anti-inflammatory and analgesic activities . This indicates that N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide could be valuable in the development of new drugs aimed at treating inflammatory conditions and pain management.
Antimicrobial Properties
Thiophene derivatives have also demonstrated antimicrobial effects . Research into the antimicrobial potential of our compound could lead to the discovery of new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern.
Kinase Inhibition
Thiophene-containing compounds have been utilized as kinase inhibitors . Kinases play a pivotal role in signaling pathways that regulate cell functions. Therefore, the compound could be explored for its potential to act as a kinase inhibitor, which may have applications in treating diseases like cancer and inflammatory disorders.
Material Science Applications
Beyond biomedical applications, thiophene derivatives have been used in material science, such as in the fabrication of light-emitting diodes (LEDs) . The unique properties of our compound could make it a candidate for investigation in the development of new materials with specific electronic or photonic characteristics.
Mechanism of Action
Target of Action
The primary target of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential biological activities . Future research may focus on the development of new synthesis methods and the exploration of their biological effects. It’s also crucial to conduct further studies on the safety and potential hazards of these compounds.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-19(23-2,14-8-4-5-9-15(14)20)12-21-18(22)17-11-13-7-3-6-10-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFOHIDIXXLWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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